molecular formula C22H22N6O4 B2878771 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034446-63-2

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2878771
M. Wt: 434.456
InChI Key: VWRKGVGRMIKYMI-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural motifs that are common in organic chemistry, including a 2,3-dihydrobenzofuran ring, an oxadiazole ring, and a triazolopyridine ring. These groups could potentially confer interesting chemical and biological properties to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 2,3-dihydrobenzofuran ring could potentially be synthesized using strategies outlined in a review on the synthesis of 2,3-dihydrobenzofurans .

Scientific Research Applications

Synthesis and Biological Assessment

A study by Karpina et al. (2019) focused on the synthesis of novel acetamides incorporating an 1,2,4-oxadiazol cycle, exploring their biological properties. The research developed a method for synthesizing diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives, suggesting their potential for pharmacological applications. The synthetic approach was highlighted as an applicable method for obtaining these compounds, which could be valuable for further biological assessments (Karpina et al., 2019).

Heterocyclic Compound Development

Another study by Sanad and Mekky (2018) detailed the synthesis of enaminone incorporating a dibromobenzofuran moiety, leading to the creation of novel azines and azolotriazines. This work demonstrates the versatility of the compound in synthesizing heterocyclic compounds, which could have various scientific and pharmacological uses (Sanad & Mekky, 2018).

Innovative Heterocycles with Insecticidal Properties

Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against Spodoptera littoralis, a common agricultural pest. This research underscores the compound's utility in developing new insecticidal agents, contributing to agricultural science (Fadda et al., 2017).

Antimicrobial and Anticancer Activities

Research by Riyadh et al. (2013) explored the synthesis of antipyrine-based heterocycles, including triazole, triazolo[5,1-c][1,2,4]triazine, and pyrazolo[5,1-c][1,2,4]triazine derivatives, and evaluated their antimicrobial and anticancer activities. This study highlights the potential therapeutic applications of compounds related to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide, providing a basis for further pharmaceutical development (Riyadh et al., 2013).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4/c1-13-24-21(32-27-13)14-7-8-28-17(9-14)25-26-18(28)11-23-19(29)12-30-16-6-4-5-15-10-22(2,3)31-20(15)16/h4-9H,10-12H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRKGVGRMIKYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)COC4=CC=CC5=C4OC(C5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

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